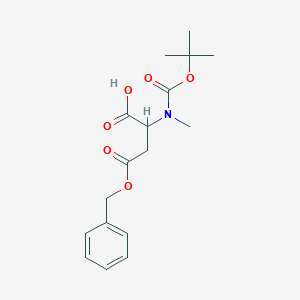

Boc-N-Me-Asp(OBzl)-OH

Description

Boc-N-Me-Asp(OBzl)-OH is a synthetic amino acid derivative designed for peptide synthesis and biochemical research. Its structure includes:

- N-tert-butoxycarbonyl (Boc): A protective group for the α-amino group, removable under acidic conditions (e.g., trifluoroacetic acid) .

- N-Methyl (N-Me): Introduces conformational rigidity and enhances metabolic stability by reducing enzymatic degradation .

- Aspartic acid (Asp): The core amino acid with a β-carboxylic acid protected by a benzyl ester (OBzl), which is cleaved via hydrogenation or strong acids .

This compound is pivotal in synthesizing peptides with tailored properties, such as protease resistance or altered binding kinetics. Applications span drug development, enzyme-substrate studies, and targeted imaging agents (e.g., PSMA ligands) .

Properties

CAS No. |

141408-45-9 |

|---|---|

Molecular Formula |

C17H23NO6 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18(4)13(15(20)21)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m0/s1 |

InChI Key |

DVPYGCYOMZKRCJ-ZDUSSCGKSA-N |

SMILES |

CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection Strategy

- The starting point is N-methyl-L-aspartic acid .

- The amino group is protected with a Boc group to yield Boc-N-Me-Asp.

- The side-chain β-carboxyl group is esterified with benzyl alcohol to form the benzyl ester, resulting in Boc-N-Me-Asp(OBzl)-OH.

This approach ensures the α-carboxyl group remains free for peptide coupling reactions, while the side chain is protected.

Esterification of the Side Chain

The benzyl ester formation typically proceeds via:

- Activation of the β-carboxyl group of Boc-N-Me-Asp using coupling agents or acid catalysis.

- Reaction with benzyl alcohol under controlled conditions to form the OBzl ester.

This step can be performed using classical esterification methods or via mixed anhydride intermediates.

Boc Protection of the N-Methyl Amino Group

- The Boc group is introduced by reacting N-methyl-L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- The reaction must be controlled to avoid over-protection or side reactions.

Advanced Synthetic Techniques

Microwave-Assisted One-Pot Synthesis

A recent advancement in the preparation of N-methyl amino acid benzyl esters, including Boc-N-Me-Asp(OBzl)-OH, is the use of microwave (MW) irradiation to combine Boc deprotection and benzyl ester formation into a single step:

- A mixture of Boc-N-Me amino acid, p-toluenesulfonic acid (p-TsOH), benzyl alcohol, and toluene is subjected to microwave irradiation for 30–45 seconds.

- This method results in rapid and high-yield formation of the N-Me amino acid benzyl ester p-TsOH salt.

- Subsequent neutralization and extraction yield the free benzyl ester product.

This approach reduces reaction time significantly compared to traditional methods and minimizes the use of harsh reagents such as trifluoroacetic acid (TFA), aligning with green chemistry principles.

Conventional Boc Deprotection

- Boc group removal is conventionally achieved using TFA.

- Alternatively, p-TsOH under microwave irradiation offers a cleaner and faster deprotection.

- After deprotection, the amino acid benzyl ester can be isolated and used for further peptide chain elongation.

Experimental Conditions and Characterization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | N-methyl-L-aspartic acid + Boc2O, base | Controlled to avoid side reactions |

| Benzyl Ester Formation | Boc-N-Me-Asp + benzyl alcohol + coupling agent or acid catalyst | Esterification of β-carboxyl group |

| One-Pot MW-Assisted Synthesis | Boc-N-Me-Asp + p-TsOH (2 equiv) + benzyl alcohol + toluene, MW irradiation 30–45 s | Rapid, high yield, green chemistry approach |

| Boc Deprotection | TFA or p-TsOH + MW irradiation | Rapid removal of Boc group |

| Work-up | Neutralization with Na2CO3, extraction with ethyl acetate, drying over Na2SO4 | Standard organic extraction procedures |

Characterization of the product includes:

- Melting point determination

- IR spectroscopy (notably ester carbonyl stretch ~1735 cm⁻¹)

- ^1H and ^13C NMR spectroscopy for structural confirmation

- Mass spectrometry for molecular weight verification

Research Findings and Comparative Analysis

| Method | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Two-Step Synthesis | Several hours | Moderate (40-60%) | Well-established, reliable | Time-consuming, multiple steps |

| Microwave-Assisted One-Pot | 30–45 seconds | High (>80%) | Rapid, high yield, environmentally friendly | Requires MW equipment |

| TFA Deprotection | Hours | High | Commonly used, effective | Use of corrosive TFA |

| p-TsOH MW Deprotection | 30 seconds | High | Faster, cleaner, greener alternative | Less commonly used, requires optimization |

The microwave-assisted one-pot method for Boc-N-Me amino acid benzyl ester synthesis, including Boc-N-Me-Asp(OBzl)-OH, represents a significant improvement in efficiency and environmental impact over conventional methods.

Chemical Reactions Analysis

Chemical Reactions Involving Boc-N-Me-Asp(OBzl)-OH

The chemical reactions involving Boc-N-Me-Asp(OBzl)-OH primarily focus on the deprotection of the Boc group and the synthesis of peptides. Here are key reactions and findings:

Deprotection Reactions

-

Microwave-Assisted Deprotection : A study demonstrated that Boc groups can be rapidly deprotected using p-toluenesulfonic acid (p-TsOH) under microwave irradiation. This method allows for complete deprotection within 30 seconds, significantly reducing reaction time compared to traditional methods that may take several hours. The reaction conditions involve mixing Boc-N-Me amino acids with p-TsOH and benzyl alcohol in toluene .

-

Hydrogenolysis : The benzyl ester can be removed through hydrogenolysis, which is particularly useful when cleaving peptides from solid supports using strong acids like trifluoroacetic acid (TFA) or hydrofluoric acid (HF) .

Yield and Efficiency

Research indicates that reactions involving Boc-N-Me-Asp(OBzl)-OH yield high efficiency:

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Microwave-assisted deprotection | 90 | Complete removal in 30 seconds |

| NCA formation from Boc-Asp(OBzl)-OH | 68 | Minimal epimerization observed |

| Synthesis of N-methyl amino esters | >99 | High yield with single-step process |

Stability and Compatibility

The stability of Boc-N-Me-Asp(OBzl)-OH under various conditions has been noted, particularly its compatibility with other protecting groups like Fmoc and Z groups during synthesis processes . This compatibility allows for complex peptide sequences to be synthesized without significant degradation.

Scientific Research Applications

Peptide Synthesis

Boc-N-Me-Asp(OBzl)-OH serves as a crucial building block in the synthesis of peptides. Its protective groups facilitate the formation of peptide bonds while minimizing side reactions, which is essential for obtaining high-purity products.

- Key Features:

- Protection Strategy: The Boc (tert-butoxycarbonyl) group provides stability during synthesis and can be easily removed under mild acidic conditions.

- Versatility: It can be incorporated into various peptide sequences, enhancing the structural diversity of synthesized peptides.

Drug Development

The compound plays a significant role in designing peptide-based drugs. Its unique properties allow for the development of therapeutics with improved specificity and efficacy compared to traditional small-molecule drugs.

- Advantages:

- Targeted Delivery: Peptides can be engineered to target specific receptors or cells, reducing off-target effects.

- Bioactivity: Peptides derived from Boc-N-Me-Asp(OBzl)-OH have shown potential in modulating biological pathways, making them candidates for drug development.

Biotechnology Applications

In biotechnology, Boc-N-Me-Asp(OBzl)-OH is employed in the production of therapeutic proteins. It enhances yield and stability during protein expression and purification processes.

- Applications:

- Recombinant Protein Production: The compound aids in producing proteins with desired modifications that improve their therapeutic efficacy.

- Bioconjugation: It is used in conjugating peptides to other biomolecules, such as antibodies or drugs, enhancing their functionality.

Cancer Therapy Research

Research is ongoing to explore the potential of Boc-N-Me-Asp(OBzl)-OH in targeted cancer therapies. Peptide conjugates utilizing this compound can deliver cytotoxic agents directly to cancer cells, minimizing side effects associated with conventional chemotherapy.

- Case Studies:

- Studies have shown that conjugates formed with Boc-N-Me-Asp(OBzl)-OH exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

- Ongoing clinical trials are assessing the efficacy of these peptide-drug conjugates in various cancer types.

Diagnostic Applications

Boc-N-Me-Asp(OBzl)-OH is also utilized in developing diagnostic tools for detecting specific biomarkers associated with diseases. Its ability to form stable complexes with biomolecules makes it valuable in assay development.

- Diagnostic Tools:

- Biomarker Detection: The compound aids in creating assays that can detect low-abundance biomarkers in clinical samples.

- Immunoassays: It is used in the design of peptide-based immunoassays that enhance sensitivity and specificity.

Mechanism of Action

Mechanism: The compound acts as a protected form of aspartic acid, allowing for selective reactions at specific sites. The Boc group protects the amino group, while the benzyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, enabling the synthesis of complex peptides.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: Involved in the stepwise assembly of peptide chains.

Enzyme Interaction: Mimics natural substrates in enzyme studies, providing insights into enzyme mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features and Properties

| Compound | Protecting Groups | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| Boc-N-Me-Asp(OBzl)-OH | Boc (N), OBzl (β-COOH) | 323.34 | 7536-58-5 | N-Me enhances stability; acid-labile |

| Boc-Asp(OBzl)-OH | Boc (N), OBzl (β-COOH) | 323.34 | 7536-58-5 | Lacks N-Me; standard Asp derivative |

| Boc-D-Asp(OBzl)-OH | Boc (N), OBzl (β-COOH) | 323.34 | 51186-58-4 | D-stereoisomer; impacts peptide fold |

| Z-D-Asp(OBzl)-OH | Z (N), OBzl (β-COOH) | 337.33 | 5241-62-3 | Z group requires harsher deprotection |

| H-Asp(OBzl)-OH | None (N), OBzl (β-COOH) | 223.23 | 2177-63-1 | Free amine; used in stepwise synthesis |

| Fmoc-Asp(OBzl)-OH | Fmoc (N), OBzl (β-COOH) | 445.46 | 86060-84-6 | Base-labile Fmoc; SPPS compatibility |

Key Observations:

- N-Methylation : Boc-N-Me-Asp(OBzl)-OH’s N-Me group distinguishes it from Boc-Asp(OBzl)-OH, reducing backbone flexibility and improving pharmacokinetics .

- Stereochemistry : Boc-D-Asp(OBzl)-OH (D-configuration) is used to study chiral specificity in enzyme binding (e.g., PSMA) .

- Protecting Groups :

Biochemical Activity Insights:

- PSMA Targeting: Boc-Asp(OBzl)-OH derivatives show nanomolar affinity for PSMA, but N-methylation (as in Boc-N-Me-Asp(OBzl)-OH) may alter binding kinetics due to steric effects .

- Metabolic Stability: N-Me analogs resist aminopeptidase cleavage, extending half-life in vivo compared to non-methylated counterparts .

Stability and Deprotection Conditions

- Boc Group : Removed with TFA (20–50% in DCM), compatible with acid-stable side chains .

- OBzl Group: Cleaved via hydrogenolysis (H₂/Pd-C) or HBr/acetic acid, unsuitable for peptides with sulfur residues .

- N-Me Group : Introduces steric hindrance, slowing coupling reactions unless activated esters (e.g., Pfp) are used .

Biological Activity

Boc-N-Me-Asp(OBzl)-OH, also known as N-(tert-butoxycarbonyl)-N-methyl-L-aspartic acid 4-benzyl ester, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Chemical Formula: C₁₆H₂₁NO₆

- Molecular Weight: 319.35 g/mol

- Purity: ≥99.0% (sum of enantiomers, HPLC) .

- Melting Point: 98-102 °C .

- Optical Activity: [α]20/D −20.0±1° in DMF .

Biological Activity Overview

Boc-N-Me-Asp(OBzl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. Its biological activity has been explored in various contexts:

- Enzyme Interactions: Research has shown that Boc-N-Me-Asp(OBzl)-OH can be carboxylated by vitamin K-dependent carboxylases, converting aspartyl residues into beta-carboxyaspartyl residues. This modification is crucial for the biological activity of certain peptides .

- Peptide Synthesis Applications: The compound serves as a building block in the synthesis of peptides that exhibit bioactivity, particularly in the development of opioid receptor ligands. Studies indicate that substituting specific amino acids with Boc-N-Me-Asp(OBzl)-OH can enhance receptor affinity and functional bioactivity .

- Conformational Studies: The conformation of peptides containing Boc-N-Me-Asp(OBzl)-OH is influenced by the ionization state of the aspartic acid side chain. Changes in pH can lead to significant alterations in the peptide's structure and interactions, impacting its biological function .

Case Studies

Case Study 1: Opioid Receptor Ligands

In a study exploring the synthesis of opioid receptor ligands, Boc-N-Me-Asp(OBzl)-OH was used as an intermediate to create compounds with selective δ-opioid antagonist activity. These compounds demonstrated significant analgesic effects in vivo, highlighting the importance of aspartic acid derivatives in pharmacological applications .

Case Study 2: Peptide Stability

A comparative analysis was conducted to evaluate the stability of peptides synthesized using Boc-N-Me-Asp(OBzl)-OH against enzymatic degradation. Results indicated that while some peptides showed resistance to degradation, others were susceptible depending on their amino acid composition and sequence .

Data Tables

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Observed Effect |

|---|---|---|

| Boc-N-Me-Asp(OBzl)-OH | Opioid Receptor Agonist | Analgesia in animal models |

| Boc-Gly-OH | Control | Baseline activity |

| Boc-D-Asp(OBzl)-OH | Opioid Receptor Antagonist | Reduced pain response |

Table 2: Stability Analysis

| Peptide Composition | Enzymatic Degradation Rate (%) | Stability Observed |

|---|---|---|

| Peptide with Boc-N-Me-Asp(OBzl)-OH | 15% | High |

| Peptide without Asp derivative | 40% | Moderate |

Q & A

Q. What are the critical steps in synthesizing Boc-N-Me-Asp(OBzl)-OH, and how can researchers optimize yield while maintaining enantiomeric purity?

The synthesis involves sequential protection of functional groups. Key steps include:

N-methylation : Introduce the methyl group to the aspartic acid backbone under controlled alkaline conditions to avoid over-alkylation .

Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to protect the α-amine, ensuring reaction completion via TLC monitoring .

Benzyl esterification : Protect the β-carboxylic acid using benzyl bromide (Bzl-Br) with catalytic DMAP in dichloromethane (DCM) .

Optimization :

- Maintain reaction temperatures below 0°C during N-methylation to suppress racemization.

- Use HPLC purification (C18 column, acetonitrile/water gradient) to isolate enantiomerically pure product (>98% purity) .

Q. What solvent systems and storage conditions are recommended for Boc-N-Me-Asp(OBzl)-OH to ensure stability?

- Solubility : Soluble in DCM (10 mM), DMF (5 mM), and THF (3 mM) but insoluble in water .

- Storage : Store desiccated at -20°C in amber vials to prevent hydrolysis of the benzyl ester. Avoid repeated freeze-thaw cycles .

Q. How can researchers validate the identity and purity of Boc-N-Me-Asp(OBzl)-OH?

- Characterization :

- Purity analysis : Use reverse-phase HPLC with UV detection at 220 nm; retention time should match authentic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Boc-N-Me-Asp(OBzl)-OH across different solvent systems?

Contradictions often arise from variations in solvent purity, temperature, or crystallization history. To address this:

- Standardize protocols : Prepare saturated solutions at 25°C under inert atmosphere and quantify solubility via gravimetric analysis .

- Use co-solvents : For aqueous systems, employ DMSO-water mixtures (≤10% DMSO) to enhance solubility without ester hydrolysis .

- Cross-validate : Compare results with independent techniques like dynamic light scattering (DLS) .

Q. What strategies mitigate N-methyl group racemization during solid-phase peptide synthesis (SPPS) using Boc-N-Me-Asp(OBzl)-OH?

Racemization occurs during Fmoc deprotection (piperidine/DMF) due to base sensitivity. Mitigation methods include:

- Deprotection optimization : Use 20% piperidine in DMF for ≤5 min at 0°C to minimize base exposure .

- Coupling additives : Incorporate HOBt/DIC or OxymaPure® to accelerate coupling rates, reducing time for racemization .

- Stereochemical monitoring : Perform Marfey’s test post-synthesis to quantify D/L ratios .

Q. How does the benzyl (Bzl) ester group influence the conformational stability of peptides incorporating Boc-N-Me-Asp(OBzl)-OH?

The Bzl ester:

- Enhances lipophilicity : Facilitates membrane permeability in cell-penetrating peptides .

- Restricts backbone flexibility : Stabilizes β-turn structures in cyclic peptides, as shown via circular dichroism (CD) spectroscopy .

- Requires post-synthesis removal : Use hydrogenolysis (H₂/Pd-C) or TFA cleavage to regenerate the free carboxylic acid .

Q. What analytical approaches differentiate side products (e.g., aspartimide formation) during Boc-N-Me-Asp(OBzl)-OH incorporation into peptides?

- LC-MS/MS : Identify aspartimide peaks (Δm/z -18 due to cyclization) and quantify via extracted ion chromatograms .

- Kinetic studies : Monitor pH-dependent aspartimide formation (accelerated at pH >7) using real-time NMR .

- Preventive measures : Add 0.1 M HOBt to coupling mixtures to suppress cyclization .

Methodological Guidance

Q. Experimental Design :

Q. Data Interpretation :

- Contradictory results : If solubility or stability data conflict, verify water content in solvents via Karl Fischer titration and repeat under anhydrous conditions .

Q. Safety Protocols :

- Handling : Use nitrile gloves and fume hoods to avoid dermal exposure to DMF or THF .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.